molecular formula C14H14N6O2 B2360918 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide CAS No. 2034550-87-1

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide

Cat. No. B2360918
CAS RN: 2034550-87-1
M. Wt: 298.306
InChI Key: OZNSFPQUSHTGIA-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines .


Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) . The crystal structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .


Molecular Structure Analysis

The molecular formula of the compound is C14H14N6O3 . The InChI is InChI=1S/C14H14N6O3/c1-2-23-13-6-4-10-17-18-11 (20 (10)19-13)8-16-14 (22)9-3-5-12 (21)15-7-9/h3-7H,2,8H2,1H3, (H,15,21) (H,16,22) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system . The crystal structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 314.30 g/mol . The compound has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 5 . The Topological Polar Surface Area is 111 Ų . The Heavy Atom Count is 23 .

Scientific Research Applications

Antimicrobial and Antiproliferative Activities

One area of interest is the synthesis and evaluation of [1,2,4]triazolo[4,3-b]pyridazine derivatives for their antimicrobial and antiproliferative activities. These compounds have been synthesized through various chemical reactions and tested against different microorganisms, showing good to moderate activities (Bektaş et al., 2007; Ilić et al., 2011). This suggests potential for developing new antimicrobial agents from this class of compounds.

Antioxidant Activity

Another research focus is on the antioxidant activity of [1,2,4]triazolo[4,3-b]pyridazine derivatives. Studies have shown that some of these compounds exhibit significant antioxidant properties when tested in various assays, comparing favorably to standard agents (Abuelizz et al., 2020). This opens up avenues for their use as potential antioxidants in pharmacological applications.

Synthesis Methods

The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been explored through various methods, providing a foundation for further chemical modifications and functionalization (Ramesha et al., 2016). These methods allow for the creation of a diverse array of compounds for further biological evaluation.

Biological Evaluation

Various [1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized and evaluated for different biological activities, including antitumor, antimicrobial, and analgesic properties (Saad et al., 2011). This suggests a broad spectrum of potential therapeutic applications for compounds within this class.

Mechanism of Action

Target of Action

The primary target of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide is the Receptor Tyrosine Kinase c-Met . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration.

Mode of Action

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide acts as an inhibitor of the c-Met receptor . By binding to this receptor, it prevents its activation and subsequent signal transduction, thereby inhibiting the processes mediated by c-Met.

Biochemical Pathways

The inhibition of c-Met affects several biochemical pathways. Primarily, it disrupts the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway , both of which are involved in cell survival and proliferation. The compound’s action also leads to broad Phosphodiesterase Family Inhibition , which can have various downstream effects .

Result of Action

The molecular and cellular effects of N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide’s action primarily involve the inhibition of cell proliferation and survival . By inhibiting the c-Met receptor, the compound disrupts critical cellular processes, potentially leading to cell death .

Safety and Hazards

Broad off-target screens identified a similar compound as a pan-phosphodiesterase (PDE) family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Future Directions

Further hit-to-lead optimization studies revealed that replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .

properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-22-13-7-6-11-17-18-12(20(11)19-13)9-16-14(21)10-5-3-4-8-15-10/h3-8H,2,9H2,1H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSFPQUSHTGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=CC=CC=N3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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